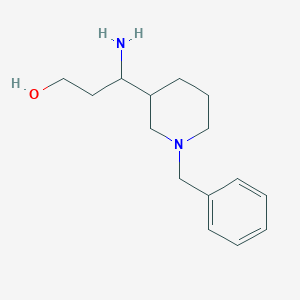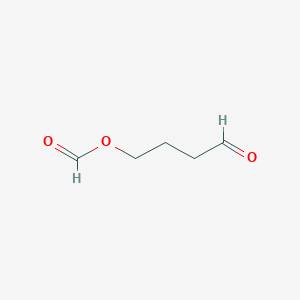
4-Oxobutyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Oxobutyl formate can be synthesized through the esterification of 4-hydroxybutanal with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of solid acid catalysts can also be explored to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxobutyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxobutanoic acid.
Reduction: Reduction reactions can convert it to 4-hydroxybutyl formate.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-Oxobutanoic acid.
Reduction: 4-Hydroxybutyl formate.
Substitution: Various substituted butyl formates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Oxobutyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 4-oxobutyl formate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release formic acid and 4-hydroxybutanal, which can then participate in metabolic pathways. The formate group can act as a formylating agent, modifying proteins and nucleic acids, thereby influencing cellular functions.
Comparaison Avec Des Composés Similaires
Butyl formate: A formate ester with a similar structure but lacks the oxo group.
Isobutyl formate: Another formate ester with a branched butyl group.
4-Oxobutyl acetate: Similar structure but with an acetate group instead of a formate group.
Propriétés
Numéro CAS |
24350-41-2 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
4-oxobutyl formate |
InChI |
InChI=1S/C5H8O3/c6-3-1-2-4-8-5-7/h3,5H,1-2,4H2 |
Clé InChI |
UKPITNRCHYHHFN-UHFFFAOYSA-N |
SMILES canonique |
C(CC=O)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


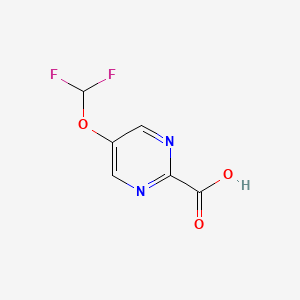
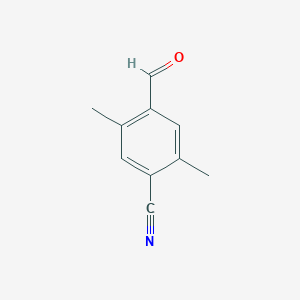
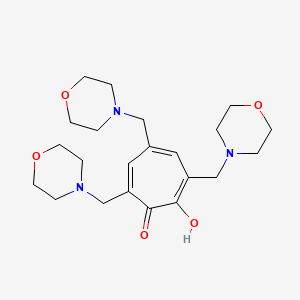
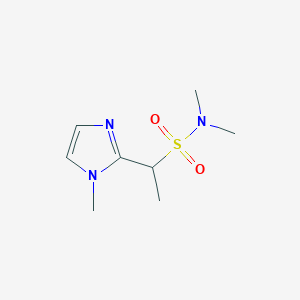

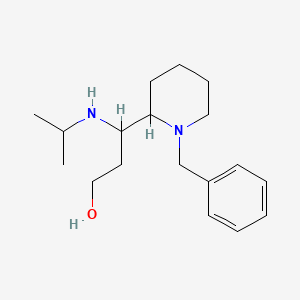
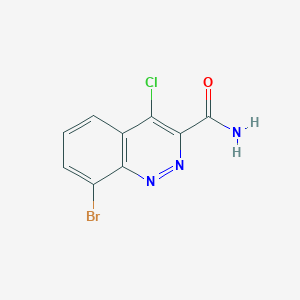
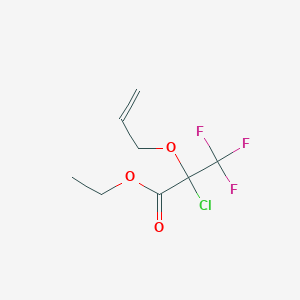
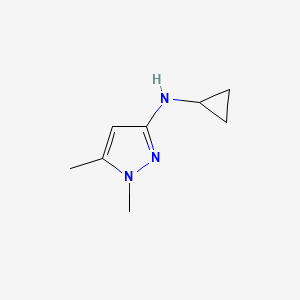
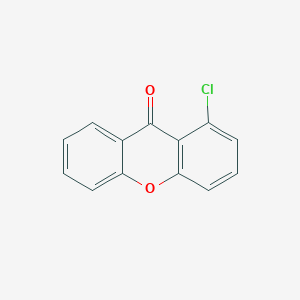
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
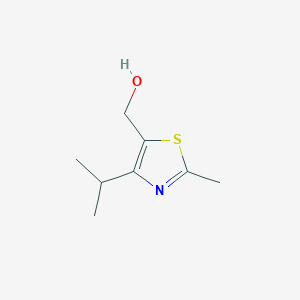
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
